molecular formula C5H10O2 B6616562 rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans CAS No. 2225724-31-0

rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans

Cat. No. B6616562
CAS RN: 2225724-31-0
M. Wt: 102.13 g/mol
InChI Key: PLKAFGTURMDKNS-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans (RMCBT) is an organic compound with a wide range of applications in scientific research. It is a cyclic ether, which is a type of organic compound that is composed of an oxygen atom bonded to two carbon atoms in a ring-like structure. RMCBT is a versatile compound with a unique structure that can be used in various scientific research applications.

Mechanism of Action

Rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans can act as a reactant in a variety of chemical reactions. In the synthesis of other compounds, rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans can act as a nucleophile, meaning it can donate electrons to form a bond with another molecule. Additionally, rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans can act as a Lewis acid, meaning it can accept electrons from another molecule to form a bond.
Biochemical and Physiological Effects
rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans does not have any known biochemical or physiological effects in humans or other organisms. It is not known to be toxic or to have any adverse effects on human health.

Advantages and Limitations for Lab Experiments

The main advantage of using rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans in laboratory experiments is that it is a relatively inexpensive and easy to obtain compound. Additionally, it is a versatile compound that can be used in a variety of organic synthesis reactions. The main limitation of using rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans is that it is not soluble in water, so it must be used in organic solvents.

Future Directions

There are a number of potential future directions for research involving rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans. These include the development of new methods for the synthesis of rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans, the exploration of new applications for rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans in the synthesis of other compounds, and the investigation of its potential toxicity. Additionally, further research could be conducted on the mechanism of action of rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans and its biochemical and physiological effects.

Synthesis Methods

Rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans can be synthesized from the reaction of 1,2-dichlorocyclobutane and aqueous sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature, and the product is isolated by extraction with ethyl acetate. The yield of the reaction is typically around 80%.

Scientific Research Applications

Rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a solvent in the synthesis of organometallic compounds. Additionally, rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans has been used in the synthesis of pharmaceuticals, such as antifungal agents, and as a starting material for the synthesis of other compounds.

properties

IUPAC Name

(1R,2R)-2-methoxycyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-7-5-3-2-4(5)6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKAFGTURMDKNS-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxycyclobutan-1-ol

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